1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1604037-05-9

Cat. No.: VC3193115

Molecular Formula: C18H25BN2O2

Molecular Weight: 312.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1604037-05-9 |

|---|---|

| Molecular Formula | C18H25BN2O2 |

| Molecular Weight | 312.2 g/mol |

| IUPAC Name | 1-[1-(4-methylphenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C18H25BN2O2/c1-13-7-9-15(10-8-13)14(2)21-12-16(11-20-21)19-22-17(3,4)18(5,6)23-19/h7-12,14H,1-6H3 |

| Standard InChI Key | OWCBRHWEMDEGQY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=C(C=C3)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=C(C=C3)C |

Introduction

Structural Characteristics and Classification

Molecular Structure and Nomenclature

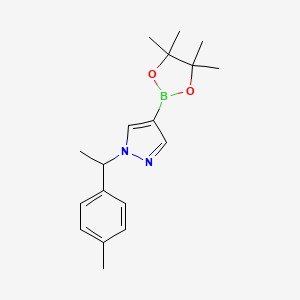

1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole consists of a pyrazole core with two key substituents: a boronic acid pinacol ester at the 4-position and a 1-(4-methylphenyl)ethyl group at the nitrogen in position 1. The molecular structure integrates several important functional groups that contribute to its chemical behavior and potential applications.

The IUPAC name of the compound reflects its complex structure, with the 1,3,2-dioxaborolane component (commonly known as pinacol boronic ester) being a defining characteristic. The compound's molecular formula is C18H25BN2O2, combining elements that provide both structural stability and reactive functionality. The p-tolyl (4-methylphenyl) substituent connected through a chiral carbon likely introduces stereochemical considerations that may be relevant for its applications in asymmetric synthesis.

Related Compounds and Structural Analogs

Several structural analogs provide insights into the properties and behavior of the target compound. One closely related compound is 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which shares the same pyrazole-boronic ester scaffold but with a simpler ethyl substituent instead of the 1-(4-methylphenyl)ethyl group . This analog has been well-documented in chemical databases and serves as a reference point for understanding the core reactivity patterns.

Another relevant analog is 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which has been synthesized through alkylation of the parent pyrazole boronic ester . The synthetic approaches used for these analogs provide valuable insights into potential methods for preparing the target compound.

The compound's physical properties are influenced by both the hydrophobic pinacol and 4-methylphenyl groups, as well as the polar nature of the boron-oxygen bonds and the pyrazole nitrogen atoms.

Synthetic Methodologies

General Synthesis Approaches for Substituted Pyrazole Boronic Esters

The synthesis of N-substituted pyrazole boronic esters typically follows one of two main strategies: (1) direct borylation of a pre-functionalized pyrazole derivative or (2) N-alkylation of a pyrazole boronic ester. The latter approach appears more relevant for the target compound based on synthetic procedures documented for similar structures.

The general approach for preparing N-alkylated pyrazole boronic esters involves the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a key starting material. This compound can undergo N-alkylation under appropriate conditions to introduce various substituents at the N1 position . The reaction typically employs a base such as sodium hydride, potassium carbonate, or cesium carbonate to deprotonate the pyrazole nitrogen, followed by reaction with an appropriate alkylating agent.

Reaction Conditions and Optimization

Several reaction conditions have been reported for the N-alkylation of pyrazole boronic esters, which could be adapted for the synthesis of the target compound. The following table summarizes key reaction conditions that might be applicable:

For the specific synthesis of 1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, the reaction might require optimization to account for the steric hindrance of the 1-(4-methylphenyl)ethyl group. The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF would likely provide favorable conditions for this transformation.

Applications and Reactivity

Role in Organic Synthesis

Pyrazole boronic esters like 1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serve as valuable building blocks in organic synthesis. The boronic ester functionality acts as an activated form of the corresponding boronic acid, offering enhanced stability while maintaining reactivity for subsequent transformations. These compounds are particularly valuable in the construction of complex molecules through carbon-carbon bond-forming reactions.

The reactivity of the boronic ester group allows for selective functionalization at the 4-position of the pyrazole ring. This reactivity, combined with the presence of the 1-(4-methylphenyl)ethyl substituent, makes the target compound potentially useful for the preparation of structurally diverse pyrazole derivatives with defined substitution patterns.

Cross-Coupling Reactions

One of the most significant applications of boronic esters is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds between the boron-containing compound and various organohalides or pseudohalides under palladium catalysis.

Evidence for the utility of pyrazole boronic esters in cross-coupling reactions can be found in documented transformations of related compounds. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has been successfully coupled with 2-(3-bromophenyl)-1,1,1-trifluorobut-3-yn-2-ol using a palladium catalyst and cesium carbonate in a dioxane/water mixture .

The following scheme illustrates a typical Suzuki coupling reaction that could be applied to the target compound:

1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole + Aryl-X → 1-(1-(4-Methylphenyl)ethyl)-4-(aryl)-1H-pyrazole

Where Aryl-X represents an aryl halide or pseudohalide.

Analytical Characterization

| Analytical Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Signals for pyrazole protons (δ ~7.5-8.0 ppm), methyl groups of pinacol (δ ~1.2-1.3 ppm), aromatic protons of 4-methylphenyl group (δ ~7.0-7.2 ppm), methyl group attached to phenyl (δ ~2.3 ppm), and methyl/methine of the ethyl linkage (δ ~1.5-1.8/~5.0-5.5 ppm) |

| ¹³C NMR | Signals for pinacol carbons (~24-25 ppm), quaternary carbons of pinacol (~83-84 ppm), pyrazole carbons (~130-145 ppm), aromatic carbons (~125-140 ppm) |

| Mass Spectrometry | Expected [M+H]⁺ peak at m/z around 313 |

| IR | Characteristic B-O stretching (~1350-1370 cm⁻¹) and C=N stretching (~1550-1600 cm⁻¹) |

For related compounds, mass spectrometry data has been reported. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole shows an [M+H]⁺ peak at 325.2 , and 1-(2-methoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester shows an [M+H]⁺ peak at 253 .

Structural Elucidation Techniques

Complete structural characterization of 1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would typically involve a combination of techniques. These include NMR spectroscopy (¹H, ¹³C, and potentially 2D techniques such as COSY, HSQC, and HMBC), high-resolution mass spectrometry, and possibly X-ray crystallography if suitable crystals can be obtained.

For chiral compounds like the target molecule, additional techniques such as circular dichroism spectroscopy or chiral HPLC might be employed to determine enantiomeric purity or to separate enantiomers if the compound is prepared as a racemic mixture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume